

Chemical and physical properties of (1H-1,2,4-Triazol-1-yl)methanol

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Compound of Interest

Compound Name: (1H-1,2,4-Triazol-1-yl)methanol

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An In-depth Technical Guide to (1H-1,2,4-Triazol-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-1,2,4-Triazol-1-yl)methanol is a heterocyclic organic compound incorporating the 1,2,4-triazole ring system. This scaffold is a well-recognized pharmacophore present in a wide array of therapeutic agents, particularly known for its prevalence in antifungal drugs. This technical guide provides a comprehensive overview of the known chemical and physical properties of **(1H-1,2,4-Triazol-1-yl)methanol**. Due to the limited availability of detailed experimental protocols and specific biological data for this exact molecule in publicly accessible literature, this guide also extrapolates general methodologies for the synthesis, purification, and analysis of similar 1,2,4-triazole derivatives, providing a foundational framework for researchers.

Chemical and Physical Properties

(1H-1,2,4-Triazol-1-yl)methanol, also known as 1-hydroxymethyl-1,2,4-triazole, is a solid at room temperature.^[1] Its core structure consists of a five-membered di-unsaturated ring with three nitrogen atoms and two carbon atoms, with a hydroxymethyl group attached to one of the nitrogen atoms.

Table 1: Chemical and Physical Properties of **(1H-1,2,4-Triazol-1-yl)methanol**

Property	Value	Source
Molecular Formula	C ₃ H ₅ N ₃ O	[2]
Molecular Weight	99.09 g/mol	[2]
Appearance	Solid	[2]
Melting Point	68-72 °C	
Purity	>95% (commercially available)	[2]
InChI	InChI=1S/C3H5N3O/c7-3-6-2-4-1-5-6/h1-2,7H,3H2	[2]
InChIKey	WCRAKJMHCUABB-UHFFFAOYSA-N	[2]
SMILES	OCN1C=NC=N1	[2]

Spectroscopic Data

Detailed, experimentally-derived spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **(1H-1,2,4-Triazol-1-yl)methanol** are not readily available in the reviewed literature. However, characteristic spectral features for the 1,2,4-triazole ring and hydroxymethyl group can be predicted.

- ¹H NMR:** The spectrum would be expected to show signals for the two protons on the triazole ring and the two protons of the methylene group, as well as a signal for the hydroxyl proton. The chemical shifts of the triazole protons would be in the aromatic region.
- ¹³C NMR:** The spectrum would show signals for the two distinct carbons of the triazole ring and the carbon of the methylene group.
- IR Spectroscopy:** Characteristic absorption bands would be expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic portions, and C=N and N-N stretches of the triazole ring.
- Mass Spectrometry:** The molecular ion peak would be observed at m/z = 99.0432 (for the monoisotopic mass). Fragmentation patterns would likely involve the loss of the

hydroxymethyl group or cleavage of the triazole ring.

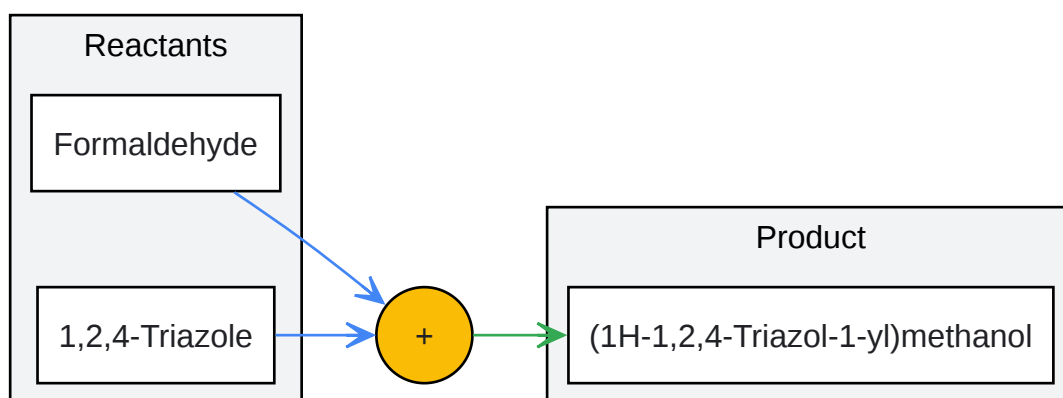
Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **(1H-1,2,4-Triazol-1-yl)methanol** was not found in the available literature, a general synthesis can be proposed based on the reaction of 1,2,4-triazole with formaldehyde.

General Synthesis of (1H-1,2,4-Triazol-1-yl)methanol

This proposed synthesis involves the nucleophilic addition of 1,2,4-triazole to formaldehyde.

Reaction Scheme:



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Caption: Proposed synthesis of **(1H-1,2,4-Triazol-1-yl)methanol**.

Materials and Reagents:

- 1,2,4-Triazole
- Formaldehyde (aqueous solution, e.g., 37%)
- A suitable solvent (e.g., water or a lower alcohol)
- A basic or acidic catalyst (optional, to facilitate the reaction)

Procedure (Hypothetical):

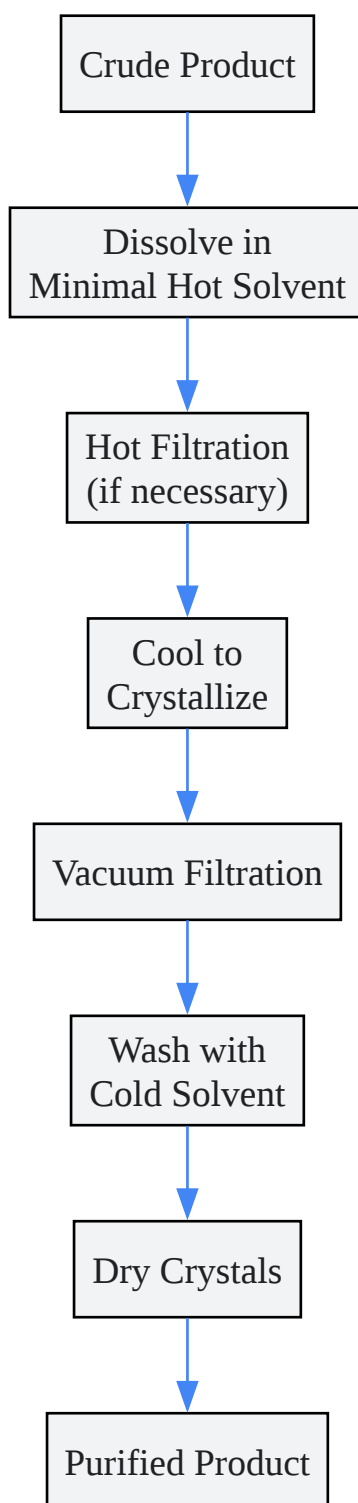
- Dissolve 1,2,4-triazole in the chosen solvent in a round-bottom flask.
- Add the formaldehyde solution to the flask.
- The reaction may proceed at room temperature or require gentle heating. The progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent would be removed under reduced pressure.
- The crude product would then be purified.

Purification

Purification of the crude product could likely be achieved by recrystallization or column chromatography.

Recrystallization Protocol (General):

- Dissolve the crude **(1H-1,2,4-Triazol-1-yl)methanol** in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cooling in an ice bath can maximize the yield of crystals.
- Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
- Dry the purified crystals under vacuum.



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Caption: General workflow for purification by recrystallization.

Analytical Methods

The purity and identity of **(1H-1,2,4-Triazol-1-yl)methanol** can be assessed using standard analytical techniques.

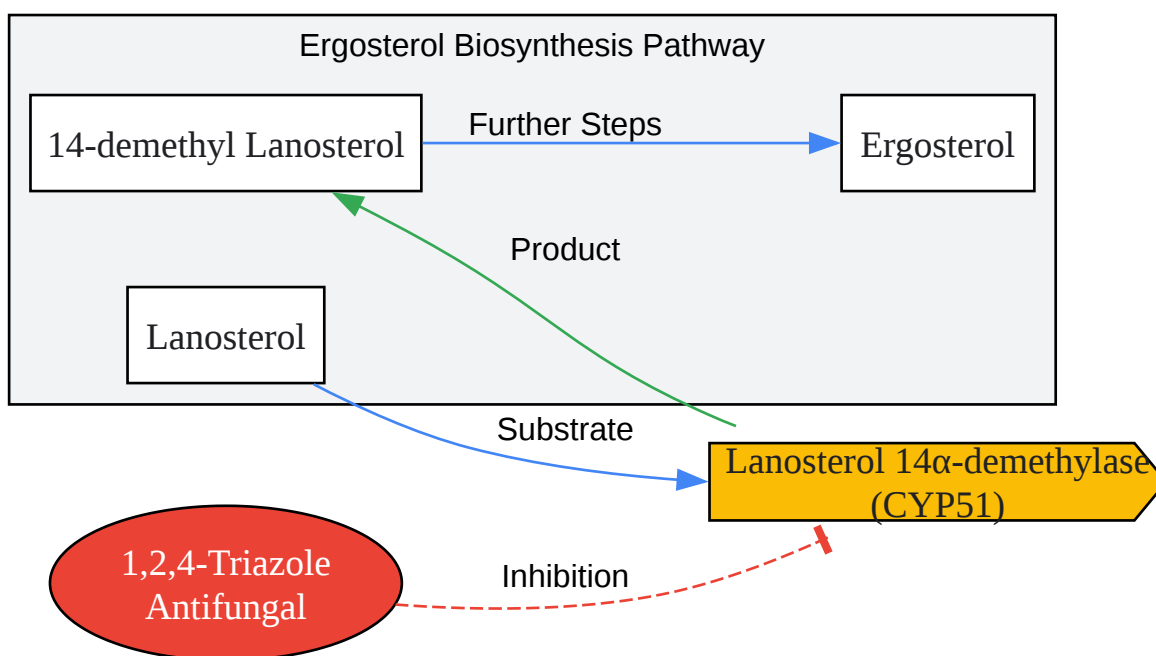
High-Performance Liquid Chromatography (HPLC):

- **Column:** A C18 reversed-phase column is commonly used for the analysis of triazole derivatives.
- **Mobile Phase:** A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.
- **Detection:** UV detection at a wavelength where the triazole ring absorbs (typically around 210-220 nm).

Biological Activity and Signaling Pathways

The 1,2,4-triazole moiety is a key component of many antifungal agents that function by inhibiting the enzyme lanosterol 14 α -demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The nitrogen atoms in the triazole ring coordinate with the heme iron atom in the active site of the enzyme, disrupting its function.

While many derivatives of 1,2,4-triazole exhibit potent antifungal activity, specific studies on the biological activity, enzyme inhibition, or cytotoxicity of **(1H-1,2,4-Triazol-1-yl)methanol** are not widely reported in the available literature. It is plausible that this compound could serve as a precursor or a reference compound in the development of more complex and potent antifungal agents.



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Caption: General mechanism of action for 1,2,4-triazole antifungals.

Safety and Handling

Detailed toxicology data for **(1H-1,2,4-Triazol-1-yl)methanol** is not readily available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(1H-1,2,4-Triazol-1-yl)methanol is a simple derivative of the pharmacologically important 1,2,4-triazole ring system. While its own biological activities are not extensively documented, its structural similarity to the core of many antifungal drugs makes it a compound of interest for researchers in medicinal chemistry and drug development. This guide has summarized the available chemical and physical data and provided a framework for its synthesis and analysis based on general principles for related compounds. Further research is warranted to fully elucidate the specific properties and potential applications of this molecule.

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References

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